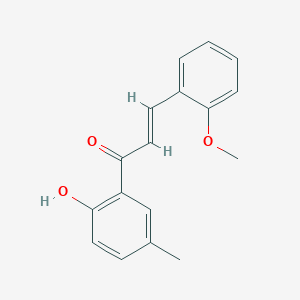

2'-Hydroxy-5'-methyl-2-methoxychalcone

Description

Structure

3D Structure

Properties

CAS No. |

1632119-65-3 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

(E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O3/c1-12-7-9-15(18)14(11-12)16(19)10-8-13-5-3-4-6-17(13)20-2/h3-11,18H,1-2H3/b10-8+ |

InChI Key |

VDPFEWCCQGZHGE-CSKARUKUSA-N |

SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OC |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 2 Hydroxy 5 Methyl 2 Methoxychalcone

Established Synthetic Pathways for 2'-Hydroxy-5'-methyl-2-methoxychalcone

The construction of the this compound scaffold is most commonly achieved through condensation reactions that form the central α,β-unsaturated carbonyl system.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is the most widely utilized method for the synthesis of chalcones, including this compound. mdpi.comjchemrev.com This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone with a substituted benzaldehyde. scitepress.org For the specific synthesis of this compound, the precursors are 2'-hydroxy-5'-methylacetophenone (providing the A-ring) and 2-methoxybenzaldehyde (providing the B-ring).

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol or methanol (B129727). jchemrev.comnih.govunair.ac.id The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde in an aldol addition. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone, or chalcone (B49325). mdpi.com

Optimization of reaction conditions is crucial for maximizing yield and purity. Factors such as the choice and concentration of the base, solvent, reaction temperature, and time can significantly impact the outcome. For instance, studies on similar 2'-hydroxychalcones have shown that NaOH often provides the best catalytic activity, and lower temperatures (e.g., 0°C) can lead to better yields and purity.

Table 1: Reactants for Claisen-Schmidt Synthesis of this compound

| Reactant 1 (A-Ring Precursor) | Reactant 2 (B-Ring Precursor) | Typical Catalyst | Resulting Compound |

|---|

Alternative Chemical Synthesis Routes and Methodological Enhancements

While the conventional Claisen-Schmidt condensation is robust, several methodological enhancements have been developed to improve its efficiency, reduce reaction times, and align with the principles of green chemistry. These are not entirely different pathways but rather modifications of the core condensation reaction.

Mechanochemical Synthesis (Ball Milling): This solvent-free or low-solvent approach involves carrying out the condensation reaction under high-energy ball milling conditions. mdpi.com Studies have demonstrated that this technique can significantly reduce reaction times (e.g., from hours to minutes) and often leads to high or even quantitative yields. mdpi.com For the synthesis of 2'-hydroxychalcones, a solid base like KOH is ground together with the acetophenone and benzaldehyde precursors. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of chalcone synthesis. unair.ac.id This method often results in shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. unair.ac.id

Ultrasound-Assisted Synthesis: Sonication provides another energy source to promote the condensation reaction. Ultrasound irradiation has been shown to enhance reaction rates and yields in the synthesis of 2'-hydroxychalcone (B22705) derivatives. nih.gov

Other synthetic routes reported for chalcones in general, though less common than Claisen-Schmidt, include the Suzuki, Wittig, and Friedel-Crafts acylation reactions. unair.ac.idjchemrev.com However, the Claisen-Schmidt condensation remains the most practical and widely adopted method for preparing 2'-hydroxychalcones and their derivatives. unair.ac.id

Generation of Analogues and Derivatives of this compound

The straightforward nature of the Claisen-Schmidt condensation allows for the facile generation of a wide array of analogues by systematically varying the structures of the acetophenone and benzaldehyde starting materials. nih.gov

Modifications on the A-Ring (e.g., at 5'-methyl or 2'-hydroxy positions)

Modifications to the A-ring are achieved by using different derivatives of 2'-hydroxyacetophenone as the starting material, while keeping the 2-methoxybenzaldehyde reactant constant.

Varying the 5'-substituent: The methyl group at the 5'-position can be replaced with other functional groups. For example, using 2'-hydroxy-5'-chloroacetophenone would yield the corresponding 5'-chloro analogue, 2'-hydroxy-5'-chloro-2-methoxychalcone. researchgate.net Similarly, using a simple 2'-hydroxyacetophenone would result in a chalcone lacking the 5'-methyl group.

Modifying the 2'-hydroxy group: The phenolic hydroxyl group is a key feature of this subclass of chalcones. nih.gov It can be protected, for instance as a methoxymethyl (MOM) ether, prior to the condensation reaction and subsequently deprotected. nih.gov This strategy is useful when other desired functional groups on the ring might be sensitive to the basic reaction conditions. It can also be replaced entirely, for example, with a methoxy (B1213986) group by starting with 2',5'-dimethoxyacetophenone. researchgate.net

Table 2: Examples of A-Ring Modified Analogues

| A-Ring Precursor | B-Ring Precursor | Resulting Analogue |

|---|---|---|

| 2'-Hydroxyacetophenone | 2-Methoxybenzaldehyde | 2'-Hydroxy-2-methoxychalcone |

| 2'-Hydroxy-5'-chloroacetophenone | 2-Methoxybenzaldehyde | 2'-Hydroxy-5'-chloro-2-methoxychalcone researchgate.net |

Modifications on the B-Ring (e.g., at 2-methoxy position or other sites)

Analogues with modified B-rings are synthesized by reacting the constant A-ring precursor, 2'-hydroxy-5'-methylacetophenone, with a variety of substituted benzaldehydes. The electronic and steric properties of the B-ring substituents are known to significantly influence the biological properties of chalcones. researchgate.net

Varying Methoxy Substituents: The number and position of methoxy groups on the B-ring can be altered. For instance, reacting 2'-hydroxy-5'-methylacetophenone with 2,4-dimethoxybenzaldehyde or 2,5-dimethoxybenzaldehyde would yield 2'-hydroxy-5'-methyl-2,4-dimethoxychalcone and 2'-hydroxy-5'-methyl-2,5-dimethoxychalcone, respectively. researchgate.netresearchgate.net

Introducing Other Functional Groups: A wide range of functional groups can be introduced onto the B-ring. Using 2-bromobenzaldehyde would produce a bromo-substituted analogue, while using 2-nitrobenzaldehyde would introduce a nitro group. Halogen substituents like bromine and chlorine are often incorporated to modulate the electronic properties of the molecule. jchemrev.comresearchgate.net

Table 3: Examples of B-Ring Modified Analogues

| A-Ring Precursor | B-Ring Precursor | Resulting Analogue |

|---|---|---|

| 2'-Hydroxy-5'-methylacetophenone | 2,4-Dimethoxybenzaldehyde | 2'-Hydroxy-5'-methyl-2,4-dimethoxychalcone |

| 2'-Hydroxy-5'-methylacetophenone | 2-Bromobenzaldehyde | 2'-Hydroxy-5'-methyl-2-bromochalcone |

Alterations of the α,β-Unsaturated Carbonyl Linker

Michael Addition: The enone linker is an excellent Michael acceptor. nih.gov The electrophilic β-carbon is susceptible to nucleophilic attack by thiols, such as the cysteine residues in proteins. jchemrev.comnih.gov This covalent modification of the linker is a primary mechanism for the biological activity of many chalcones.

Cyclization Reactions: The α,β-unsaturated linker is the precursor to other classes of flavonoids. Under specific conditions, chalcones can undergo intramolecular cyclization reactions. For example, oxidative cyclization of 2'-hydroxychalcones can lead to the formation of aurones. nih.gov Alternatively, acid- or base-catalyzed isomerization and cyclization can convert the chalcone into the corresponding flavanone, a six-membered heterocyclic ring system. nih.govresearchgate.net This reaction effectively consumes the open-chain linker to form a new ring structure.

These alterations fundamentally change the chalcone scaffold into a different flavonoid subclass, highlighting the synthetic versatility of the α,β-unsaturated carbonyl linker.

Chemo-Enzymatic and Biocatalytic Approaches to Chalcone Synthesis

The integration of biological catalysts, such as enzymes and whole-cell systems, into the synthesis of chalcones offers significant advantages over conventional chemical methods. These biocatalytic approaches are prized for their high selectivity under mild reaction conditions, which circumvents the need for complex protection and deprotection steps often required for poly-functionalized molecules like chalcones. nih.govthieme-connect.com

Enzymatic Synthesis: Hydrolases, particularly lipases, have demonstrated notable versatility in organic synthesis beyond their natural function. thieme-connect.com Research has revealed the "promiscuous" or secondary catalytic activities of certain lipases, enabling them to catalyze C-C bond formation reactions like the Claisen-Schmidt condensation, the cornerstone of chalcone synthesis. shd-pub.org.rsdoaj.org For instance, lipase from hog pancreas has been shown to catalyze the aldol condensation between acetophenones and aldehydes to yield chalcones. doaj.orgresearchgate.net Similarly, acylase from Aspergillus melleus has also proven active in E-chalcone synthesis. doaj.org The benefits of using enzymes like lipases include their wide availability, low cost, and the absence of a need for cofactors. nih.govthieme-connect.com

Enzymatic methods are not limited to synthesis but also extend to the modification of the chalcone structure. Lipase-catalyzed acylation of flavonoids, including chalcones, can be employed to enhance their lipophilicity, thereby improving solubility in non-polar media and potentially modulating their biological activity. nih.govthieme-connect.com

Microbial Biotransformation: Whole-cell biotransformation is another powerful tool for modifying chalcone structures. Yeast strains, such as Yarrowia lipolytica, have been used for the highly efficient and selective reduction of the α,β-unsaturated double bond in the chalcone scaffold to produce dihydrochalcones. mdpi.com This process is remarkably efficient, with conversion rates often exceeding 90%. mdpi.com Such transformations are valuable as they lead to the creation of new derivatives with distinct chemical properties and biological potential. The natural biosynthesis of chalcones in plants is initiated by the enzyme chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, highlighting nature's own efficient biocatalytic route to this class of compounds. frontiersin.orgnih.govnih.gov

| Biocatalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Lipase (from hog pancreas) | Claisen-Schmidt Condensation | Acetophenones & Aromatic Aldehydes | Demonstrated promiscuous activity, catalyzing C-C bond formation to produce chalcones. | doaj.orgresearchgate.net |

| Acylase (from Aspergillus melleus) | Claisen-Schmidt Condensation | General Chalcone Synthesis | Showed activity in synthesizing E-chalcone under mild conditions. | doaj.org |

| Yarrowia lipolytica (Yeast) | Selective Bioreduction | 4'-Hydroxychalcones | Efficiently reduced the C=C double bond to yield dihydrochalcones with over 90% conversion. | mdpi.com |

| Chalcone Synthase (CHS) | Biosynthesis (Polyketide synthesis) | p-coumaroyl-CoA & malonyl-CoA | Key enzyme in the natural flavonoid pathway, forming the chalcone backbone. | frontiersin.orgnih.gov |

Green Chemistry Principles in the Synthesis of Chalcone Scaffolds

Green chemistry seeks to design chemical processes that minimize the use and generation of hazardous substances. rjpn.org The synthesis of chalcones has been a fertile ground for the application of these principles, aiming to create more environmentally benign alternatives to traditional methods that often rely on harsh catalysts and volatile organic solvents. rjpn.orgpropulsiontechjournal.com

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as popular energy-efficient techniques in chalcone synthesis. frontiersin.orgjapsonline.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating. rjpn.orgfrontiersin.org Similarly, sonochemical methods, which use ultrasound to induce cavitation, provide the energy for the reaction, often at room temperature, leading to short reaction times and high yields. japsonline.comnih.govnih.gov

Solvent-Free and Alternative Solvent Systems: A primary goal of green chemistry is to reduce or eliminate the use of toxic solvents. rjpn.org To this end, solvent-free synthesis of chalcones via grinding or mechanochemistry (ball milling) has been successfully developed. rasayanjournal.co.inmdpi.comscitepress.org This technique involves the mechanical grinding of solid reactants, sometimes with a solid catalyst, providing the necessary energy to initiate the reaction without any solvent, thus minimizing waste. propulsiontechjournal.comscitepress.org

Where solvents are necessary, the focus shifts to greener alternatives. Ionic liquids have been used as both catalysts and solvents, offering benefits such as low volatility and recyclability. frontiersin.orgnih.gov Polyethylene glycol (PEG) has also been employed as a non-toxic and biodegradable solvent medium. nih.gov

Eco-Friendly Catalysis: The traditional Claisen-Schmidt condensation for chalcone synthesis often uses strong bases like NaOH or KOH. ijarsct.co.in Green approaches focus on using solid, reusable catalysts to simplify product purification and minimize waste. propulsiontechjournal.com Nanocatalysts, for example, offer high surface area and reactivity, leading to increased reaction rates and high selectivity. propulsiontechjournal.com Other heterogeneous catalysts, such as layered double hydroxides (LDH) and various metal oxides, have also been effectively used, allowing for easy separation from the reaction mixture and potential reuse. eurekaselect.commdpi.com

| Green Chemistry Approach | Methodology | Typical Catalysts/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Solvent-free with KOH or other solid catalysts. | Rapid reaction times (minutes), excellent yields, energy efficiency. | rjpn.orgfrontiersin.org |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. | Heterogeneous catalysts (e.g., K2CO3, Al2O3) at room temperature. | Short reaction times, high yields, mild conditions. | japsonline.comnih.govnih.gov |

| Mechanochemistry (Grinding/Ball Milling) | Solvent-free reaction initiated by mechanical force. | Solid NaOH or KOH catalyst. | Eliminates solvent, minimal waste, simple workup, high atom economy. | propulsiontechjournal.comrasayanjournal.co.inmdpi.com |

| Alternative Solvents | Replacement of volatile organic solvents. | Ionic Liquids, Polyethylene Glycol (PEG). | Reduced toxicity, potential for recyclability, improved safety. | frontiersin.orgnih.gov |

| Heterogeneous Catalysis | Use of solid, recoverable catalysts. | Nanocatalysts, Layered Double Hydroxides (LDH), Metal Oxides. | Ease of separation, catalyst reusability, waste reduction. | propulsiontechjournal.comeurekaselect.commdpi.com |

Pre Clinical Investigation of Biological Activities of 2 Hydroxy 5 Methyl 2 Methoxychalcone

Anti-Oncogenic Activities in Cellular and In Vivo Models

No data is available on the anti-oncogenic activities of 2'-Hydroxy-5'-methyl-2-methoxychalcone in either cellular or in vivo models.

Inhibition of Cancer Cell Proliferation

There are no published studies detailing the effects of this compound on the proliferation of cancer cells.

Induction of Apoptosis and Programmed Cell Death Pathways

The ability of this compound to induce apoptosis or activate programmed cell death pathways in cancer cells has not been documented in scientific literature.

Cell Cycle Arrest Mechanisms

There is no available research on the mechanisms by which this compound might induce cell cycle arrest in cancerous cells.

Anti-Angiogenic Potential

The potential of this compound to inhibit angiogenesis, the formation of new blood vessels that supply tumors, has not been investigated.

Anti-Metastatic and Anti-Invasive Properties

No studies have been published regarding the properties of this compound in preventing cancer metastasis or cell invasion.

Modulation of Key Oncogenic Signaling Pathways

There is no information on whether this compound can modulate key oncogenic signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. frontiersin.orgnih.govresearchgate.netnih.gov Its dysregulation is a hallmark of many diseases, including cancer, making it a significant target for therapeutic intervention. nih.govresearchgate.netnih.gov The pathway is activated by various growth factors and cytokines, leading to the activation of PI3K, which in turn phosphorylates and activates Akt. nih.govnih.gov Activated Akt can then modulate a variety of downstream targets, including the mTOR complex, to orchestrate cellular responses. nih.govnih.gov While the broader class of flavonoids has been studied for its inhibitory effects on the PI3K/Akt/mTOR pathway, specific research detailing the direct regulatory effects of this compound on this pathway is not extensively available in the current scientific literature. mdpi.com

MAPK/ERK Signaling Interactions

The mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that transduce extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. nih.gov The extracellular signal-regulated kinase (ERK) pathway is one of the most well-characterized MAPK pathways. nih.gov Mechanistic studies on 2'-hydroxychalcone (B22705), a closely related compound, have shown that it can lead to the activation of the JNK/MAPK signaling pathway in breast cancer cells. nih.gov This activation was observed alongside an accumulation of reactive oxygen species and the induction of endoplasmic reticulum stress. nih.gov However, specific and detailed research focusing solely on the interactions of this compound with the MAPK/ERK signaling pathway is limited.

NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Its constitutive activation is a common feature in many cancers, contributing to tumor progression and resistance to therapy. nih.gov Research has demonstrated that 2'-hydroxychalcone can significantly inhibit the NF-κB pathway in breast cancer cells. nih.gov This inhibition is a key mechanism underlying its anticancer effects, which include the induction of autophagy and apoptosis. nih.gov The suppression of the NF-κB pathway by 2'-hydroxychalcone contributes to its ability to inhibit cancer cell proliferation, migration, and invasion. nih.gov

STAT Pathway Modulation

Epigenetic Modulatory Effects

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. The dysregulation of these processes is implicated in various diseases, including cancer. While there is growing interest in the epigenetic effects of natural compounds, specific research on the epigenetic modulatory effects of this compound is currently limited.

Antimicrobial Activities Against Pathogenic Microorganisms

The emergence of multidrug-resistant pathogenic microorganisms poses a significant threat to public health, necessitating the discovery of novel antimicrobial agents. Chalcones and their derivatives have been a subject of interest in this area due to their broad-spectrum antimicrobial properties.

Antibacterial Activities and Mechanisms

This compound has demonstrated notable antibacterial activity, particularly against opportunistic pathogens. A key aspect of its antibacterial mechanism is the inhibition of biofilm formation, a critical virulence factor that enables bacteria to resist antibiotics and host immune responses.

One significant study investigated the effects of a methoxy-substituted hydroxychalcone (B7798386), identified as 2'-hydroxy-2-methoxychalcone, on Acinetobacter baumannii, a notoriously difficult-to-treat nosocomial pathogen. bg.ac.rsnih.govsemanticscholar.org The findings revealed that this compound effectively reduces biofilm production, adhesion to surfaces, and surface motility of the bacterium. bg.ac.rsnih.govsemanticscholar.org Mechanistically, this was attributed to the downregulation of the expression of key biofilm-associated genes, namely ompA and bap. nih.govsemanticscholar.org

The research highlighted that the presence of the methoxy (B1213986) group on the chalcone (B49325) structure could potentiate its antibiofilm activity. bg.ac.rs By targeting virulence factors such as biofilm formation, this compound can render the bacteria more susceptible to conventional antibiotics and host defenses, offering a promising alternative to direct bactericidal action which often leads to the rapid development of resistance. bg.ac.rssemanticscholar.org

Further studies on related 2'-hydroxychalcones have shown their potential as antibacterial agents against a range of multidrug-resistant bacteria, including E. coli, P. aeruginosa, K. pneumoniae, and S. aureus. nih.gov The antibacterial efficacy of these compounds is often associated with the presence of hydroxyl and methoxy functional groups. nih.gov The mechanism of action for some antibacterial chalcones has been linked to the disruption of the bacterial cell wall, leading to the leakage of intracellular contents and subsequent cell death. nih.gov

Below is a table summarizing the observed antibacterial activities of a related methoxy-substituted hydroxychalcone against Acinetobacter baumannii.

| Bacterial Strain | Activity | Mechanism of Action | Reference |

| Acinetobacter baumannii | Reduction of biofilm production, adhesion, and surface motility | Downregulation of ompA and bap gene expression | bg.ac.rsnih.govsemanticscholar.org |

Antifungal Activities and Mechanisms

Chalcones and their derivatives are recognized for their broad spectrum of biological activities, including significant antifungal effects. nih.govresearchgate.net The parent compound, 2-hydroxychalcone (B1664081), has been investigated as a potent agent against dermatophytes, which are fungi responsible for common skin infections. researchgate.netnih.govfrontiersin.org

The ability of fungi to form biofilms contributes to their persistence and resistance to treatment. nih.govresearchgate.net The compound 2-hydroxychalcone has demonstrated potent activity against both planktonic (free-floating) cells and biofilms of dermatophyte species like Trichophyton rubrum and Trichophyton mentagrophytes. nih.govfrontiersin.org

In its planktonic form, 2-hydroxychalcone inhibited fungal growth with minimum inhibitory concentrations (MIC) ranging from 7.8 to 15.6 mg/L. nih.govfrontiersin.org More significantly, it was effective against both early-stage and mature biofilms. nih.govfrontiersin.org It inhibited the metabolic activity of early-stage biofilms by approximately 90% at a concentration of 15.6 mg/L. nih.govfrontiersin.org Mature biofilms, which are notoriously resistant to conventional antifungal drugs, were also susceptible, with their metabolic activity inhibited by about 90% at a concentration of 31.25 mg/L. nih.gov This potent antibiofilm activity is a promising feature for developing new antifungal therapies. researchgate.net

Table 2: Antifungal Biofilm Activity of 2-Hydroxychalcone

| Fungal Stage | Target Species | Effective Concentration | % Inhibition | Reference |

| Early-Stage Biofilm | T. rubrum, T. mentagrophytes | 15.6 mg/L | ~90% | nih.govfrontiersin.org |

| Mature Biofilm | T. rubrum, T. mentagrophytes | 31.25 mg/L | ~90% | nih.gov |

The antifungal mechanism of 2-hydroxychalcone appears to be multifactorial, primarily targeting the fungal cell membrane and cell wall. researchgate.net A key target within the fungal plasma membrane is ergosterol. researchgate.netscielo.br The chalcone binds to ergosterol, leading to membrane disruption. researchgate.netscielo.br Scanning electron microscopy of biofilms treated with 2-hydroxychalcone revealed a collapse of the cell wall, which is likely a result of the cytoplasmic contents leaking out. researchgate.netnih.govfrontiersin.org

Furthermore, research on a related compound, 2-hydroxy-4-methoxybenzaldehyde, indicates that it can trigger a crosstalk between the antioxidant and cell wall integrity systems in fungi. researchgate.net This compound induces stress that activates both the High Osmolarity Glycerol (HOG1) and the cell wall integrity (SLT2) signaling pathways. researchgate.net This dual impact on critical defense and structural pathways suggests that this compound may also function by disrupting redox homeostasis and compromising the structural integrity of the fungal cell wall. researchgate.net

Antiviral Activities in Viral Replication Models

No studies detailing the antiviral activities of this compound in viral replication models were identified in the available literature. While various chalcone derivatives have been investigated for antiviral properties, specific data for this compound is not available. nih.govsemanticscholar.org

Anti-parasitic Activities in Protozoal Models

No specific research detailing the anti-parasitic activities of this compound against protozoal models was found. Studies on other methoxylated 2'-hydroxychalcones have shown activity against parasites like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum, but data for the specified compound is absent. nih.govnih.govasm.org

Anti-Inflammatory Activities and Cellular Targets

There is no specific information available in the reviewed literature concerning the anti-inflammatory activities and cellular targets of this compound. While the anti-inflammatory potential of the broader class of 2'-hydroxychalcones is a subject of research, findings are specific to the derivatives studied in those reports. researchgate.netmdpi.comresearchgate.netjsir.gr.jpnih.gov

Inhibition of Pro-Inflammatory Mediators and Cytokines

No data was found regarding the specific effects of this compound on the inhibition of pro-inflammatory mediators and cytokines.

Suppression of Nitric Oxide Synthase (iNOS) Activity

No studies were identified that investigate the suppression of inducible nitric oxide synthase (iNOS) activity by this compound. Inhibition of iNOS and subsequent reduction in nitric oxide production is a known anti-inflammatory mechanism for other chalcone derivatives. mdpi.comnih.govnih.gov

Impact on Inflammasome Activation

No information regarding the impact of this compound on inflammasome activation was found in the reviewed scientific literature.

Antioxidant Activities and Redox Modulation

Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their significant antioxidant properties. nih.gov The antioxidant capacity of these molecules is a key aspect of their therapeutic potential, contributing to their ability to counteract oxidative stress, a pathological process implicated in numerous diseases. The specific compound, this compound, has been a subject of interest in the exploration of novel antioxidant agents.

The direct quenching of free radicals is a primary mechanism through which antioxidants exert their protective effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging capacity of compounds. nih.gov Studies on various 2'-hydroxy-chalcone derivatives have demonstrated their ability to scavenge DPPH radicals. The presence of hydroxyl and methoxy groups on the aromatic rings of the chalcone scaffold is crucial for this activity. nih.gov While specific data for this compound is part of a broader investigation into a series of related compounds, the general findings indicate that the 2'-hydroxy group is a key structural feature for the free radical scavenging properties of chalcones. mdpi.com The scavenging activity is often influenced by the substitution pattern on both aromatic rings of the chalcone molecule. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected 2'-Hydroxy-Chalcone Derivatives

| Compound | Substituents on Ring B | % DPPH Radical Scavenging Ability |

|---|---|---|

| 4a | 4'-OCH3 | 75.2 |

| 4b | 3',4'-(OH)2 | 82.4 |

| 4c | 2'-OH | 68.3 |

| 4d | 4'-Cl | 55.1 |

Data adapted from a study on a series of 2'-hydroxy-chalcones to illustrate the structure-activity relationship. nih.gov

Beyond direct radical scavenging, some chalcones can bolster the cell's own antioxidant defenses. A critical pathway in this process is the Keap1/Nrf2 (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. While direct evidence for this compound is still under investigation, studies on other chalcone derivatives have shown their ability to activate the Nrf2 pathway. nih.gov For instance, 2-methoxycinnamaldehyde, a related compound, has been shown to activate the Nrf2 pathway, leading to enhanced expression of autophagy-associated proteins and a reduction in inflammatory responses in macrophages. nih.gov This suggests a potential mechanism by which this compound could contribute to cellular protection against oxidative stress.

Oxidative stress, often mediated by molecules like hydrogen peroxide (H₂O₂), can lead to significant cellular damage and apoptosis. nih.gov The protective effects of chalcones against such damage have been documented in various cell models. For example, in neuroblastoma SH-SY5Y cells, pretreatment with certain flavonoids has been shown to increase cell viability in the presence of H₂O₂. nih.gov This protection is attributed to the reduction of intracellular reactive oxygen species (ROS). nih.gov While specific studies on this compound are emerging, the broader class of 2'-hydroxychalcones has demonstrated protective effects against lipid peroxidation, a key consequence of oxidative damage to cell membranes. nih.gov

Table 2: Inhibition of Lipid Peroxidation by Selected 2'-Hydroxy-Chalcone Derivatives

| Compound | Substituents on Ring B | % Inhibition of Lipid Peroxidation |

|---|---|---|

| 4a | 4'-OCH3 | 78.5 |

| 4b | 3',4'-(OH)2 | 82.3 |

| 4c | 2'-OH | 65.1 |

| 4d | 4'-Cl | 52.7 |

Data adapted from a study on a series of 2'-hydroxy-chalcones. nih.gov

Neuroprotective Potential in Experimental Models

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. The antioxidant and anti-inflammatory properties of chalcones make them promising candidates for neuroprotection.

Neuroinflammation, primarily mediated by microglial cells in the central nervous system, is a key factor in the progression of neurodegenerative disorders. nih.gov Some chalcone derivatives have been shown to suppress the inflammatory response in microglial cells. researchgate.net For instance, the synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), was found to inhibit the Toll-like receptor 4 (TLR4)-mediated inflammatory response in BV2 microglial cells. nih.gov This was achieved by blocking the Akt/NF-κB signaling pathway, which in turn reduced the expression of pro-inflammatory genes such as COX-2, iNOS, and IL-1β. nih.govresearchgate.net Similarly, 2,2′,5′-trihydroxychalcone has been reported to modulate neuroinflammatory activation in brain-derived microglia. nih.govresearchgate.net These findings suggest that this compound may also possess the ability to attenuate neuroinflammatory processes.

Excitotoxicity is a pathological process in which neuronal damage is caused by the overactivation of glutamate (B1630785) receptors. While direct experimental evidence on the protective effects of this compound against excitotoxicity is not yet extensively documented, the known antioxidant and anti-inflammatory properties of chalcones suggest a potential protective role. Oxidative stress is a known downstream effector of excitotoxic insults. By scavenging free radicals and reducing oxidative damage, chalcones could indirectly mitigate the harmful consequences of excessive glutamate receptor stimulation. nih.gov Further research is needed to specifically investigate the effects of this compound in experimental models of excitotoxicity.

Modulation of Neurotrophic Factor Expression

Currently, there is limited direct scientific evidence detailing the specific effects of this compound on the expression of neurotrophic factors. However, research into structurally related chalcone derivatives suggests a potential for this class of compounds to influence neuronal health. For instance, a synthetic derivative, 2-iodo-4′-methoxychalcone, has been shown to attenuate methylglyoxal-induced neurotoxicity in SH-SY5Y cells. nih.gov This protective effect was associated with the activation of the glucagon-like peptide-1 receptor (GLP-1R) and an enhancement of neurotrophic signals, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, TrkB. nih.gov While these findings point to a potential neuroprotective role for chalcones, specific studies on this compound are required to confirm its activity in modulating neurotrophic factor expression.

Anti-Diabetic Activities in Experimental Systems

The anti-diabetic potential of chalcones is a significant area of research, with many derivatives being investigated for their effects on glucose regulation.

Modulation of Glucose Metabolism and Uptake

While direct studies on this compound are not extensively available, the broader class of methoxychalcones has demonstrated notable anti-diabetic properties. Research on 4-methoxychalcone (B190469) showed it could significantly attenuate the increase in blood glucose levels in diabetic mice, suggesting it has antihyperglycemic activity. mdpi.com Further investigations into related compounds, such as 2-iodo-4′-methoxychalcone, have revealed an ability to lower glucose levels in adipocytes and myotubes. nih.gov These activities in related molecules suggest that this compound may also participate in the modulation of glucose metabolism, though specific experimental validation is needed.

Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-glucosidase, α-amylase)

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which slows down glucose absorption. nih.govscielo.brnih.gov Chalcones as a chemical class are widely recognized for their inhibitory effects on these enzymes. scielo.brscielo.br For example, bavachalcone (B190645), another chalcone derivative, has been reported to be a potent inhibitor of α-glucosidase, with activity significantly superior to the commercially available drug, acarbose. scielo.brscielo.br The inhibitory mechanism is often a mix of competitive and non-competitive types. scielo.br While this is a common property for the chalcone scaffold, the specific inhibitory potency (such as IC50 values) for this compound against α-glucosidase and α-amylase has not been specifically reported in the reviewed literature.

Inhibitory Activity of Various Chalcones on α-Glucosidase

| Compound | IC50 Value | Reference |

|---|---|---|

| Bavachalcone | 15.35 ± 0.57 µg/mL | scielo.br |

| Acarbose (Standard) | 2.77 ± 0.09 mg/mL | scielo.br |

Effects on Insulin (B600854) Signaling Pathways

The insulin signaling pathway is crucial for maintaining glucose homeostasis, and its dysregulation is a hallmark of insulin resistance. Some natural compounds have been found to enhance insulin sensitivity. For example, 2′-O-methylperlatolic acid, while structurally different, has been shown to enhance the hypoglycemic effect of insulin by directly targeting the insulin receptor and stimulating the downstream signaling pathway in both liver and muscle cells. nih.gov This leads to improved glucose uptake and regulation of glucose homeostasis. nih.gov Although this provides a model for how natural compounds can modulate insulin signaling, direct experimental data demonstrating the effects of this compound on key proteins within the insulin signaling cascade (such as InsR, IRS-1, PI3K, or Akt) are not yet available.

Immunomodulatory Effects

Chalcones are known to possess significant anti-inflammatory and immunomodulatory properties. mdpi.com These effects are generally attributed to their ability to suppress the production of inflammatory mediators. Studies on various 2'-hydroxychalcone derivatives have shown they can modulate the release of cytokines and adhesion molecules. For instance, certain methoxy-derivatives of 2'-hydroxychalcone have been found to significantly reduce the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Macrophage Migration Inhibitory Factor (MIF), as well as the adhesion molecule ICAM-1 in cancer cell lines. This suggests an ability to interfere with inflammatory pathways, which is a key component of immunomodulation. However, specific studies detailing the impact of this compound on immune cell function, cytokine profiles, and inflammatory signaling pathways like NF-κB are needed to characterize its specific immunomodulatory profile.

Anxiolytic-Like and Antinociceptive Activities in Pre-clinical Behavioral Models

The potential for chalcones and related flavonoids to affect the central nervous system is an emerging area of interest.

Anxiolytic-Like Activity: Research on synthetic flavonoids structurally related to chalcones has shown promise. For example, 3-hydroxy-2'-methoxy-6-methylflavone has demonstrated anxiolytic-like effects in preclinical models like the elevated plus-maze and light/dark paradigms without causing sedation. nih.gov Other studies on synthetic chalcones have indicated that their anxiolytic effects may be mediated through the serotonergic system, specifically involving 5-HT receptors. nih.gov While these findings are encouraging for this class of compounds, behavioral studies using established animal models of anxiety are required to determine if this compound possesses anxiolytic properties.

Antinociceptive Activity: Nociception, the sensory perception of pain, can be modulated by various chemical agents. Studies on synthetic chalcone derivatives have revealed significant antinociceptive effects in animal models of both inflammatory and neuropathic pain. nih.gov The mechanisms underlying these effects are diverse and can involve interactions with the vanilloid (TRPV1) and glutamatergic systems, rather than the opioid system. nih.gov Additionally, other natural compounds have demonstrated antinociceptive effects by interacting with opioidergic, muscarinic, cannabinoid, and serotoninergic pathways. nih.gov To date, specific preclinical studies evaluating the antinociceptive profile of this compound in models such as the hot plate test or formalin-induced paw licking test have not been reported.

Other Emerging Biological Activities and Therapeutic Explorations (Pre-clinical)

Beyond the more extensively studied anticancer and anti-inflammatory properties, pre-clinical research has uncovered a variety of other promising biological activities for chalcones structurally related to this compound. These investigations highlight the versatility of the chalcone framework in interacting with diverse biological targets.

Antimicrobial and Antiparasitic Activities

The antimicrobial potential of hydroxy- and methoxy-substituted chalcones has been a significant area of recent research. These compounds have demonstrated activity against a range of pathogens, including bacteria and parasites.

One study investigated the antibacterial properties of 2',4,2'-trihydroxy-5'-methylchalcone against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 25.0-50.0 µg/mL against twenty tested strains. nih.gov Further investigation into its mechanism of action revealed that at a concentration of 25.0 µg/mL, it completely inhibited the incorporation of radiolabelled thymidine (B127349) and uridine (B1682114) into MRSA cells, suggesting interference with nucleic acid synthesis. nih.gov

A series of methoxylated 2'-hydroxychalcones were synthesized and evaluated for their activity against several parasites. mdpi.com While the specific compound of interest was not included, the study demonstrated that chalcones with methoxy substitutions can be potent and selective anti-trypanosomal agents. For example, some of the synthesized compounds showed significant activity against Trypanosoma brucei, with EC50 values in the low micromolar range. mdpi.com Another study on 2'-hydroxychalcone derivatives reported promising activity against Leishmania donovani and Plasmodium falciparum. nih.gov

The table below summarizes the antimicrobial and antiparasitic activities of some relevant chalcone derivatives.

| Compound Name | Target Organism | Activity | Reference |

| 2',4,2'-trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 25.0-50.0 µg/mL | nih.gov |

| Methoxylated 2'-hydroxychalcones | Trypanosoma brucei | EC50: 1.3-4.2 µM | mdpi.com |

| 2'-hydroxychalcone derivatives | Leishmania donovani | IC50: 2.33 µM and 2.82 µM for the most potent compounds | nih.gov |

| 2'-hydroxychalcone derivatives | Plasmodium falciparum | IC50: 3.21 µM for the most potent compound | nih.gov |

Anticancer and Cytotoxic Effects

The anticancer properties of chalcones are well-documented, and recent pre-clinical studies continue to explore the potential of novel derivatives. Research into 2'-hydroxy-4',5'-dimethoxychalcone revealed its ability to induce apoptosis in human non-small cell lung cancer cells. mdpi.com The study found that the compound elevated cellular reactive oxygen species (ROS) levels, leading to the upregulation of death receptor 5 (DR5) and subsequent apoptosis. mdpi.com

Another study focused on the antiproliferative effects of various methoxychalcones. nih.gov It was observed that 2',5'-dimethoxychalcone displayed potent antiproliferative activity against several cancer cell lines, including cervix, skin, and breast cancer, with IC50 values ranging from 7.7 to 9.2 µM. nih.gov

The cytotoxic activities of these compounds are summarized in the table below.

| Compound Name | Cell Line | Activity (IC50) | Reference |

| 2'-hydroxy-4',5'-dimethoxychalcone | Human non-small cell lung cancer cells | Not specified | mdpi.com |

| 2',5'-dimethoxychalcone | C-33A (cervix), A-431 (skin), MCF-7 (breast) | 7.7 - 9.2 µM | nih.gov |

| 2'-hydroxychalcone derivatives | IGR-39 melanoma cell lines | 12 µM for the most potent compound | nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of chalcones is another active area of investigation. A study on 2'-hydroxy-3,6'-dimethoxychalcone demonstrated its ability to inhibit the production of nitric oxide (NO) and the expression of inflammatory proteins such as iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. mdpi.com The compound was found to suppress the production of pro-inflammatory cytokines by inhibiting the MAPK and NF-κB signaling pathways. mdpi.com

Similarly, research on 2'-hydroxy-4'-methoxychalcone showed that it could attenuate lipopolysaccharide (LPS)-induced elevations in reactive oxygen species (ROS) and oxidative stress in RAW 264.7 macrophages. nih.gov

The following table presents the anti-inflammatory effects of these chalcone derivatives.

| Compound Name | Cell Line | Key Findings | Reference |

| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 cells | Inhibited NO production and expression of iNOS and COX-2 | mdpi.com |

| 2'-hydroxy-4'-methoxychalcone | RAW 264.7 macrophages | Attenuated LPS-induced ROS and oxidative stress | nih.gov |

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Methyl 2 Methoxychalcone and Its Analogues

Identification of Key Pharmacophores for Specific Biological Activities

The fundamental pharmacophore of the chalcone (B49325) family is the α,β-unsaturated ketone system connecting two aromatic rings (Ring A and Ring B). nih.govnih.govjchemrev.com This reactive ketovinylenic bridge (–CO–CH=CH–) is widely considered essential for the broad spectrum of biological activities associated with these compounds, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comjuniperpublishers.com The electrophilic nature of this moiety allows it to act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine thiols, in various enzymes and proteins. jchemrev.comjuniperpublishers.com

Influence of the 2'-Hydroxy Group on Bioactivity

The presence of a hydroxyl group at the 2'-position of Ring A is a recurring feature in many biologically active chalcones and is considered a key structural element for multiple pharmacological effects. mdpi.comresearchgate.net This group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the planarity and conformational rigidity of the molecule. nih.gov This structural constraint can enhance binding to specific biological targets.

Several studies underscore the importance of the 2'-hydroxy group:

Antioxidant and Anti-inflammatory Activity: The 2'-hydroxy substituent is crucial for the antioxidant and anti-inflammatory properties of many chalcones. mdpi.comnih.gov Its presence is linked to the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), and it plays a role in scavenging reactive oxygen species (ROS). mdpi.comnih.gov For example, 2'-hydroxychalcones have been shown to attenuate nitric oxide (NO), iNOS, and COX-2 levels, contributing to their anti-inflammatory effects. mdpi.com

Anticancer Activity: In the context of cancer, the 2'-hydroxy group can contribute to the antiproliferative effects of chalcones. Studies on 2'-hydroxychalcone (B22705) analogues have demonstrated their ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator in inflammation and cancer progression. researchgate.net

Anticholinesterase Activity: Research has also pointed to the role of the 2'-hydroxy group in the inhibition of cholinesterase enzymes, which is relevant for neurodegenerative diseases. mdpi.com

The neutrophil oxidative inhibition ability of chalcones has been found to be dependent on the presence of a 2′-hydroxy substituent on the A-ring. mdpi.com

Role of the 5'-Methyl Group on Biological Activity

Direct structure-activity relationship studies focusing specifically on the 5'-methyl group in 2'-hydroxychalcones are limited. However, general principles of chalcone SAR allow for inferences about its role. The 5'-position on Ring A is a common site for substitution, and the nature of the group at this position can modulate activity through several mechanisms.

A methyl group (–CH₃) is a small, lipophilic, and weakly electron-donating group. Its potential contributions to bioactivity include:

Steric Effects: While small, the methyl group can influence the binding orientation of the chalcone within a receptor's active site. It may provide favorable van der Waals interactions or, conversely, create steric hindrance, depending on the topology of the binding pocket.

Electronic Effects: As a weak electron-donating group, the methyl group can subtly alter the electron density of Ring A. This can influence the reactivity of the molecule and its non-covalent interactions with biological targets. nih.gov

While a sulfonamido group at the 5'-position has been studied, highlighting that substitution at this site is synthetically feasible and impacts bioactivity, more research is needed to precisely define the role of a simple methyl group. nih.gov

Impact of the 2-Methoxy Group on Biological Efficacy

The position and number of methoxy (B1213986) (–OCH₃) groups on the chalcone scaffold are critical determinants of biological activity and cytotoxicity. nih.govnih.gov A methoxy group at the 2-position of Ring B can exert significant electronic and steric effects.

Electronic Influence: The methoxy group is an electron-donating group through resonance but is electron-withdrawing through induction. Its placement at the ortho-position (C2) can influence the electron distribution across the entire conjugated system, affecting how the molecule interacts with its biological targets.

Steric Hindrance: A substituent at the 2-position can cause steric hindrance, forcing Ring B to rotate out of the plane of the α,β-unsaturated bridge. This disruption of planarity can decrease the molecule's activity if a planar conformation is required for binding, but it could also enhance selectivity for certain targets.

Modulation of Activity: Studies on various methoxychalcones have shown that substitution on Ring B can be crucial for antifungal, antibacterial, and antiproliferative activities. nih.gov For example, in one study, 2',5'-dimethoxychalcone showed potent antiproliferative effects against several cancer cell lines. nih.gov The presence of methoxy groups can be vital for enhancing the potency of some compounds, while in other cases, it may be detrimental. royalsocietypublishing.org

The table below summarizes the effect of methoxy group position on the antiproliferative activity of chalcones against the C-33A cervical cancer cell line.

| Compound | Position of Methoxy Group(s) | IC₅₀ (µM) nih.gov |

|---|---|---|

| 2'-Methoxychalcone | 2' (Ring A) | > 100 |

| 3'-Methoxychalcone | 3' (Ring A) | 14.4 |

| 4'-Methoxychalcone | 4' (Ring A) | > 100 |

| 2',5'-Dimethoxychalcone | 2', 5' (Ring A) | 7.7 |

| 2-Methoxychalcone | 2 (Ring B) | > 100 |

| 3-Methoxychalcone | 3 (Ring B) | > 100 |

| 4-Methoxychalcone (B190469) | 4 (Ring B) | 61.7 |

Effects of Other A-Ring and B-Ring Substituents on SAR

The biological activity of chalcones can be systematically modified by introducing various substituents onto both Ring A and Ring B. The electronic nature (electron-donating vs. electron-withdrawing) and the position of these groups are paramount.

Electron-Donating Groups (EDGs): Groups like hydroxyl (–OH) and methoxy (–OCH₃) are common in highly active chalcones. They generally enhance antioxidant and anti-inflammatory properties. juniperpublishers.commdpi.com The potency often depends on their position, with hydroxyl groups at the 4-position and catechol (3,4-dihydroxy) moieties on Ring B being particularly effective for antioxidant activity. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens (–F, –Cl, –Br) and nitro (–NO₂) groups can also enhance certain biological activities. For example, halogenated chalcones have shown potent antimicrobial and anticancer effects. juniperpublishers.comnih.gov A 4-bromo substituent on the B-ring, combined with specific methoxy groups on the A-ring, has been found to be favorable for inhibiting nitric oxide production. mdpi.com

Positional Importance: The substitution pattern is as important as the substituent itself. For instance, in a study of 2'-hydroxychalcones, it was found that having at least two methoxy or benzyloxy groups on Ring B was a key feature for potent inhibition of PGE2 formation. researchgate.net Conversely, adding a weak electron-donating or electron-withdrawing group at the 4-position of Ring B did not significantly improve this specific activity compared to the unsubstituted analogue. researchgate.net

The following table provides a summary of how different substituents on the A and B rings influence the biological activities of chalcone analogues.

| Ring | Substituent | Position(s) | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| A | Hydroxy (-OH) | 2' | Enhances antioxidant, anti-inflammatory, and anticancer activity. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| A | Methoxy (-OCH₃) | 2', 5' | Potent antiproliferative activity. nih.gov | nih.gov |

| B | Dihydroxy (-OH)₂ | 3, 4 | Strong antioxidant activity. researchgate.net | researchgate.net |

| B | Trifluoromethyl (-CF₃) | - | Can contribute to potent antifungal activity. juniperpublishers.com | juniperpublishers.com |

| B | Halogens (-Cl, -Br) | para (4) | Associated with a decrease in antiproliferative effect in some series. nih.gov | nih.gov |

| B | Dimethylamino (-N(CH₃)₂) | para (4) | Enhances reduction of cationic free radicals. researchgate.net | researchgate.net |

Stereochemical Considerations in Structure-Activity Relationships

Chalcones possess a double bond in their three-carbon linker, which gives rise to geometric isomers: E (trans) and Z (cis). nih.govjchemrev.com The vast majority of natural and synthetic chalcones exist in the more thermodynamically stable E configuration. nih.govmdpi.com This stereoisomer generally exhibits higher biological activity. The Z isomer is less stable due to steric hindrance between Ring B and the carbonyl group. jchemrev.com

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex SAR of chalcone derivatives and for designing new, more potent analogues. unisi.it These in silico methods provide insights into how structural features translate into biological activity.

Common computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to build statistical models that correlate the physicochemical properties (descriptors) of a series of chalcones with their biological activities. nih.govcmu.ac.thresearchgate.net These models can predict the activity of novel compounds and identify which steric and electronic fields are most important for potency. cmu.ac.th

Molecular Docking: This technique simulates the binding of a chalcone derivative into the active site of a specific protein target (e.g., an enzyme or receptor). researchgate.netresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory effect. researchgate.net For example, docking has been used to understand how 2'-hydroxychalcones interact with COX-2. researchgate.net

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govresearchgate.net These models serve as templates for screening large compound libraries to find new and structurally diverse hits. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a chalcone interacts with its target protein over time, assessing the stability of the binding pose predicted by docking. researchgate.net

These computational tools accelerate the drug discovery process by rationalizing experimental results and prioritizing the synthesis of compounds with a higher probability of success. nih.govunisi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. cmu.ac.th These models are valuable tools in drug design for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. cmu.ac.thnih.gov

For chalcone derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anticancer effects. cmu.ac.thnih.gov A study on a series of 2'-hydroxy-4'-alkoxy chalcone derivatives identified key structural features for their antiproliferative activity. nih.gov The QSAR model developed in this study indicated that the double bond of the α,β-unsaturated carbonyl system and the planarity of the molecular structure are crucial for the biological activity of these chalcones. nih.gov It was also found that electron-withdrawing substituents on ring A tend to decrease the antiproliferative activity, suggesting that a Michael addition mechanism may be involved in their mode of action. nih.gov

A 2D-QSAR study on 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation also highlighted the importance of specific molecular descriptors. researchgate.net The model for anti-inflammatory activity indicated the significance of descriptors related to the quadrupole moment and the distance between the most hydrophobic and hydrophilic points on the van der Waals surface. researchgate.net

The following table presents a representative QSAR model for a series of chlorochalcone (B8783882) derivatives against MCF-7 breast cancer cells, illustrating the types of descriptors and their contributions to the predicted activity. cmu.ac.th

| Descriptor | Description | Coefficient |

|---|---|---|

| qC1 | Charge on carbon atom 1 | 1.427 |

| qC10 | Charge on carbon atom 10 | 4.027 |

| qC15 | Charge on carbon atom 15 | 0.856 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -35.900 |

| Log P | Logarithm of the octanol-water partition coefficient | 0.208 |

QSAR Equation: pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.th

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. unja.ac.id This method is instrumental in understanding the interactions between a drug candidate and its biological target at the molecular level, which can guide the design of more potent and selective inhibitors.

In the context of chalcones, molecular docking studies have been performed to investigate their binding to various protein targets, including those involved in cancer and inflammation. unja.ac.idnih.gov For instance, a study on chalcone analogues with hydroxyl and methoxy substituents as potential inhibitors of the anti-apoptotic protein Bcl-2 revealed insights into their binding modes. unja.ac.id The docking results showed that these chalcones could bind to the protein, although their binding energies were generally higher (less favorable) than that of the positive control, venetoclax. unja.ac.id The interactions observed were primarily van der Waals forces, with some compounds forming hydrogen bonds with specific amino acid residues in the binding pocket. unja.ac.id

Another study focused on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) and its derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov The molecular docking analysis showed that these compounds could fit into the ATP binding pocket of CDK2, with binding energies ranging from -7.1 to -9.6 kcal/mol. nih.gov The interactions were characterized by hydrogen bonds with key amino acid residues such as Asn132 and Asp145. nih.gov

The following table summarizes the molecular docking results for a series of chalcone analogues against the Bcl-2 protein. unja.ac.id

| Compound | Binding Free Energy (S, kcal/mol) | RMSD | Interacting Amino Acid Residues (van der Waals) | Hydrogen Bond Interactions |

|---|---|---|---|---|

| MC7 | -4.7707 | 1.5923 | Not specified | Not specified |

| MC8 | -4.7707 | 1.5923 | Not specified | Not specified |

| MC9 | -4.6253 | 1.5738 | Glu-119 | None |

| MC10 | -4.7726 | 1.5402 | Not specified | Not specified |

| MC11 | -5.1537 | 1.3197 | Not specified | None |

| MC12 | -4.6939 | 1.5137 | Not specified | None |

| Venetoclax (Control) | -8.9474 | 1.4288 | Not specified | Arg-26, Tyr-67 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the dynamics of the interactions between a ligand and its target protein. nih.gov

For chalcone derivatives, MD simulations have been used to validate the results of molecular docking studies and to further investigate their interactions with biological targets. nih.govmdpi.com A study on hybrid chalcone-thiazole derivatives as inhibitors of DNA gyrase B employed MD simulations to confirm the stability of the ligand-protein complex. nih.gov The simulations, which included analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions, demonstrated that the most promising compound formed a stable complex with the target protein throughout the simulation time. nih.gov

In another study, MD simulations of 2'-hydroxychalcone derivatives targeting soybean lipoxygenase (LOX) revealed that the binding of the most active compounds was stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com Specifically, the simulations showed that a methoxymethylene group on ring A could induce an orientation that facilitates hydrogen bonding between the methoxy groups on ring B and key amino acid residues in the active site. mdpi.com These findings from MD simulations provide a dynamic picture of the ligand-protein interactions that can complement the static view offered by molecular docking.

Mechanistic Investigations and Molecular Target Identification for 2 Hydroxy 5 Methyl 2 Methoxychalcone

Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Transcription Factors)

Chalcones are known to interact with a variety of molecular targets, leading to their diverse biological effects. The presence of hydroxyl, methyl, and methoxy (B1213986) functional groups on the aromatic rings of 2'-Hydroxy-5'-methyl-2-methoxychalcone suggests several potential points of interaction with biological macromolecules.

Protein Kinase Inhibition Studies

While direct studies on this compound are limited, the broader class of chalcones has been shown to inhibit various protein kinases, which are crucial regulators of cell signaling. For instance, some chalcone (B49325) derivatives have been identified as inhibitors of protein tyrosine kinases (PTKs), which play a significant role in cell growth and proliferation. unsoed.ac.id Molecular docking studies on other hydroxy and methoxy substituted chalcones have suggested that these functional groups can contribute to the binding affinity of the compounds to the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. unsoed.ac.id Specifically, the presence of both hydroxy and methoxy groups has been shown to influence the binding energy of chalcones to the EGFR protein. unsoed.ac.id

Furthermore, some chalcones have been found to inhibit IKKβ, a key kinase in the NF-κB signaling pathway. researchgate.net The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been shown to suppress the Toll-like receptor 4-mediated inflammatory response through the inhibition of the Akt/NF-κB pathway. mdpi.com Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against a range of protein kinases.

Enzyme Inhibition and Activation Profiling

Chalcones have been demonstrated to modulate the activity of various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. A study on a series of 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones revealed that many of these compounds exhibited AChE inhibitory activity. nih.gov The study found that methoxy substituents on the A ring and halogen substituents on the B ring generally led to higher activity. nih.gov Kinetic studies indicated a mixed-type inhibition, suggesting interaction with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Another enzyme family targeted by chalcones is the lipoxygenases (LOX). In a study of 2'-hydroxy-chalcones, a derivative with a methoxymethylene substituent on ring A and three methoxy groups on ring B showed promising LOX inhibitory activity. nih.gov Additionally, chalcones have been identified as inhibitors of α-glucosidase, an intestinal enzyme involved in glucose absorption. nih.gov

The biotransformation of 2'-hydroxy-5'-methylchalcone (B155969), a closely related compound, by entomopathogenic filamentous fungi has been studied, resulting in glycosylated derivatives. This suggests that enzymes within these organisms can recognize and modify the chalcone structure, hinting at potential enzymatic interactions in other biological systems. mdpi.com

Receptor Binding and Modulation Assays

Chalcones have been shown to interact with various receptors. For example, certain carboxyl-containing chalcones have been identified as potential agonists for Retinoic Acid Receptors (RARs), inducing differentiation in cells. nih.gov These compounds were confirmed to bind directly to all three isoforms of RARs. nih.gov

Furthermore, chalcones with an o-methoxy group on the A ring have been found to inhibit the nuclear translocation of the androgen receptor (AR) and AR-mediated gene expression. nih.gov This is achieved by increasing the formation of the AR-Hsp90 complex in the cytoplasm. nih.gov Given the presence of a 2-methoxy group on the B-ring of this compound, investigating its potential to modulate AR signaling could be a fruitful area of research.

Nucleic Acid (DNA/RNA) Interaction Studies

The interaction of chalcones with nucleic acids has also been reported. Some quinoline-chalcone conjugates have been shown to exhibit significant DNA binding and photocleavage activities. rsc.org The study suggested that the incorporation of electron-donating groups into the chalcone structure could enhance these activities. rsc.org While this provides a general indication of potential DNA interaction, specific studies on this compound are necessary to confirm this activity.

Elucidation of Cellular Signaling Pathway Interrogations

Chalcones are known to modulate a variety of cellular signaling pathways, which underlies many of their biological effects. The structural features of this compound suggest its potential involvement in several key pathways.

One of the most well-documented pathways affected by chalcones is the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. nih.gov For instance, 3,4,5-trimethoxy-4'-fluorochalcone has been shown to inhibit NF-κB. nih.gov The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been found to suppress the Toll-like receptor 4-mediated inflammatory response by inhibiting the Akt/NF-κB pathway. mdpi.com

Another important pathway modulated by chalcones is the unfolded protein response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A study on the synthetic chalcone derivative DK-139 demonstrated that it induces apoptosis in lung cancer cells by triggering the UPR. nih.gov This was evidenced by the increased expression of ER stress sensors such as p-PERK, GRP78/BiP, and IRE1α, as well as the upregulation of the pro-apoptotic transcription factor CHOP. nih.gov

Furthermore, chalcones have been implicated in the modulation of the p53 pathway, a crucial tumor suppressor pathway that regulates cell cycle arrest and apoptosis in response to cellular stress. nih.gov

Proteomic and Metabolomic Profiling in Response to Compound Treatment

While specific proteomic and metabolomic studies on this compound are not available, research on related compounds provides a framework for potential investigations.

Metabolomic studies on tomato fruit have focused on the profiling of chalcones and flavanones, demonstrating the feasibility of using such techniques to understand the biosynthesis and accumulation of these compounds. researchgate.net Integrated metabolomics and transcriptome analysis have been used to investigate the biosynthesis of flavonoids, including chalcones, in ferns. frontiersin.org This approach allows for the identification of key enzymes and regulatory genes in the metabolic pathway.

A study on the biotransformation of the closely related 2'-hydroxy-5'-methylchalcone by filamentous fungi led to the identification of several new glycosylated dihydrochalcones. mdpi.com This highlights how metabolomic approaches can be used to identify the metabolic fate of a compound. A comprehensive proteomic and metabolomic analysis of cells treated with this compound would be invaluable for identifying its direct protein targets and understanding its impact on cellular metabolism, thereby providing a more complete picture of its mechanism of action.

Transcriptomic Analysis and Gene Expression Regulation

Detailed transcriptomic studies specifically investigating the global gene expression changes induced by this compound are not extensively available in the current body of scientific literature. However, research on closely related methoxychalcone derivatives provides insights into the potential pathways this compound might modulate.

Quantitative proteomic and subsequent gene set enrichment analyses of other novel synthetic methoxychalcone analogues have revealed significant alterations in cellular processes. nih.govnih.gov For instance, studies on similar chalcones in triple-negative breast cancer cell lines demonstrated the induction of the unfolded protein response (UPR) and subsequent apoptosis. nih.gov This suggests that this compound could potentially trigger endoplasmic reticulum (ER) stress, leading to the activation of key signaling pathways.

Furthermore, analysis of related compounds has shown changes in the abundance of proteins related to the cell cycle, particularly indicating interference with microtubule structure and induction of G1 phase arrest. nih.gov It is plausible that this compound could elicit similar effects, warranting direct investigation through transcriptomic profiling, such as RNA-sequencing, to identify specific gene signatures and regulatory networks affected by its activity.

A hypothetical transcriptomic study on cells treated with this compound might reveal differential expression in genes associated with cellular stress, apoptosis, and cell cycle regulation.

Hypothetical Data Table: Differentially Expressed Genes Post-Treatment

| Gene Symbol | Full Gene Name | Function | Predicted Fold Change |

|---|---|---|---|

| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | Pro-apoptotic transcription factor in ER stress | Up-regulated |

| HSPA5 (BiP) | Heat Shock Protein Family A Member 5 | ER chaperone, key regulator of UPR | Up-regulated |

| ERN1 (IRE1α) | Endoplasmic Reticulum To Nucleus Signaling 1 | UPR sensor and signaling molecule | Up-regulated |

| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor | Up-regulated |

Advanced In Vitro and Ex Vivo Mechanistic Assays

While specific advanced in vitro and ex vivo mechanistic assays for this compound are limited, studies on analogous 2'-hydroxychalcones provide a framework for potential experimental approaches. The versatility of the chalcone scaffold allows for a wide range of biological activities, which can be elucidated through various assays. nih.gov

In vitro studies are critical for determining the mechanisms of action and the properties of chemical compounds. nih.gov For chalcone derivatives, these have included assessments of their effects on inflammatory mediator release and enzyme activity. For example, other 2'-hydroxychalcones have been shown to inhibit the release of leukotriene B4 (LTB4) from human neutrophils and to inhibit phospholipase A2 activity. nih.gov

Ex vivo models, such as organ cultures, could be employed to study the effects of this compound on tissue architecture and cellular signaling in a more physiologically relevant context. These types of studies have been instrumental in understanding the pre-neoplastic changes induced by various agents. nih.gov

Potential In Vitro and Ex Vivo Assays for Mechanistic Elucidation

| Assay Type | Model System | Potential Readout | Mechanistic Insight |

|---|---|---|---|

| Cell Cycle Analysis | Cancer Cell Lines | DNA content (Propidium Iodide staining), Flow Cytometry | Determination of cell cycle arrest phase (G1, S, G2/M) |

| Apoptosis Assay | Cancer Cell Lines | Annexin V/PI staining, Caspase activity assays | Quantification of apoptosis vs. necrosis, involvement of caspases |

| Kinase Inhibition Assay | Recombinant Kinases | In vitro kinase activity measurement | Identification of specific kinase targets |

Subcellular Localization and Interaction Studies Using Advanced Imaging Techniques

The subcellular localization of a compound is crucial for understanding its mechanism of action and identifying its molecular targets. Advanced imaging techniques, such as fluorescence microscopy, are powerful tools for these investigations.

Studies on other 2-hydroxy chalcone analogs have utilized their intrinsic fluorescent properties. mdpi.com Some chalcones exhibit dual emission, which can be indicative of processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), providing insights into the molecule's behavior in different microenvironments. mdpi.com

For non-fluorescent compounds, or to track specific interactions, fluorescent tagging of the molecule or its potential protein targets can be employed. nih.gov For instance, a fluorescently labeled derivative of this compound could be synthesized and its distribution within cells visualized using confocal microscopy. Co-localization studies with fluorescently tagged organelle markers (e.g., for mitochondria, ER, or nucleus) would reveal its primary sites of accumulation.

Furthermore, techniques like Förster Resonance Energy Transfer (FRET) microscopy could be used to study the direct interaction of the compound with specific cellular proteins in living cells, providing spatial and temporal information about target engagement.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2'-hydroxychalcone (B22705) |

| Leukotriene B4 |

| Propidium Iodide |

Formulation and Delivery Strategies for Pre Clinical Research and Experimental Models

Advanced Delivery Systems for Enhanced Research Bioavailability

To improve the systemic exposure and therapeutic efficacy of chalcone (B49325) derivatives in experimental settings, researchers are exploring various advanced delivery systems. These systems aim to increase solubility, stability, and circulation time, thereby enhancing bioavailability. nih.gov

Encapsulating therapeutic agents within nanoparticles is a widely investigated strategy to improve their pharmacokinetic profiles. nih.gov For chalcones, which are often hydrophobic, this approach offers significant advantages by protecting the compound from degradation and facilitating cellular uptake. nih.govnih.gov

Different types of nanoparticles have been utilized for chalcone delivery in research models. For instance, nanoemulsions have been shown to effectively encapsulate chalcones, maintaining their therapeutic effect while reducing toxicity to non-tumoral cells in in vitro and in vivo models. nih.gov Similarly, solid lipid nanoparticles and polymeric nanoparticles offer platforms for sustained release and improved stability. researchgate.net

Table 1: Examples of Nanoparticle Systems for Chalcone Delivery in Research

| Nanoparticle System | Polymer/Material Used | Key Research Findings |

|---|---|---|

| Nanoemulsions | Miglyol 812 (liquid oil) | High encapsulation efficiency (>86%); maintained anti-leukemic effect of chalcones with reduced toxicity in non-tumoral cells. nih.gov |

| Polymersomes | Poly(ethylene glycol)-poly(ε-caprolactone) (PEG-PCL) | High stability and sustained drug release; maintained cytotoxicity against glioblastoma cell lines while being non-toxic to healthy brain endothelial cells. mdpi.comnih.gov |

| Microparticles | Eudragit® RS100 | High encapsulation efficiency (98.8-99.5%); demonstrated controlled release of chalcones over 24 hours. scielo.br |